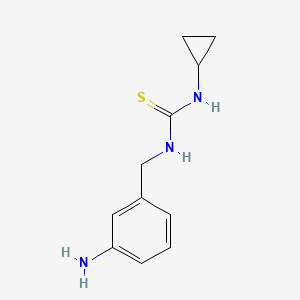

N-(3-Aminobenzyl)-N'-cyclopropylthiourea

Description

Properties

IUPAC Name |

1-[(3-aminophenyl)methyl]-3-cyclopropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c12-9-3-1-2-8(6-9)7-13-11(15)14-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRPPUNJAUCPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminobenzyl)-N’-cyclopropylthiourea typically involves the reaction of 3-aminobenzylamine with cyclopropyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for N-(3-Aminobenzyl)-N’-cyclopropylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amino Group (-NH₂)

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines (e.g., condensation with benzaldehyde) .

-

Nucleophilic Substitution : Participates in SNAr (nucleophilic aromatic substitution) with electron-deficient aryl halides .

Thiourea (-NH-CS-NH-)

-

Acid/Base Reactions : Deprotonation by strong bases (e.g., NaOH) to form thiolate intermediates .

-

Oxidative Coupling : Forms disulfides under oxidizing conditions (e.g., I₂, H₂O₂) .

Cyclopropyl Group

-

Ring-Opening Reactions : Acid-catalyzed cleavage to form alkenes or alcohols .

-

Radical Stability : Stabilizes adjacent carbocations/radicals in substitution reactions6.

Cyclization to Thiazoles

Under acidic conditions, N-(3-Aminobenzyl)-N'-cyclopropylthiourea may cyclize via intramolecular nucleophilic attack to form thiazole derivatives.

Proposed Mechanism :

-

Protonation of thiourea sulfur.

-

Intramolecular attack by the aromatic amine on the electrophilic carbon.

Copper-Catalyzed Cross-Coupling

The thiourea moiety could participate in copper-mediated reactions (e.g., Ullmann coupling) with aryl halides:

Example :

This is analogous to triazole synthesis via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .

Oxidative Desulfurization

Treatment with Hg(OAc)₂ or Pb(OAc)₄ may convert the thiourea to a urea derivative:

This is consistent with thiourea oxidative pathways .

Thermal and Catalytic Stability

-

Thermal Decomposition : At >200°C, cyclopropyl ring-opening may occur, releasing ethylene or forming conjugated dienes .

-

Metal Coordination : Likely binds Ag(I) or Cu(I) via sulfur, stabilizing intermediates in multicomponent reactions .

Research Gaps and Recommendations

-

Synthetic Studies : Experimental validation of cyclization and coupling pathways.

-

Spectroscopic Data : NMR/IR analysis to confirm intermediate structures.

-

Biological Activity : Screening for antimicrobial or anticancer properties (common in thiourea derivatives).

Scientific Research Applications

Medicinal Chemistry

NACPT has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest that NACPT may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that NACPT could act as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.

Biological Studies

The compound's interaction with biological targets is a significant area of investigation:

- Enzyme Inhibition: NACPT has been studied for its ability to inhibit enzymes that play critical roles in various biochemical pathways. This inhibition can be attributed to the formation of hydrogen bonds between the thiourea group and enzyme active sites.

- Binding Studies: Interaction studies using techniques like molecular docking and surface plasmon resonance have been employed to elucidate the binding affinity of NACPT with different biological targets, providing insights into its mechanism of action.

Materials Science

In materials science, NACPT serves as a building block for synthesizing novel materials:

- Polymerization Reactions: The unique properties of NACPT allow it to be used in polymer synthesis, potentially leading to materials with specific mechanical and thermal properties.

- Functional Materials Development: The compound's reactivity can be exploited to develop functional materials that exhibit desirable characteristics for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Aminobenzyl)-N’-cyclopropylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiourea Analogues

Enzyme Modulation Profiles

- nNOS Inactivity: No effect on rat neuronal NOS, regardless of pre-incubation .

However, its small size may limit interactions with hydrophobic enzyme pockets, necessitating further study.

Electrochemical and Functional Group Effects

- Nitro (-NO₂) and Cyano (-CN) Groups: In N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea, the nitro group lowers reduction potentials, enhancing redox activity in cyclic voltammetry (CV) . Cyano groups contribute to electron-withdrawing effects, influencing metal coordination and sensor applications .

- Aminobenzyl vs. Cyclopropyl: The 3-aminobenzyl group’s primary amine may facilitate hydrogen bonding with iNOS active sites, while the cyclopropyl group’s nonpolar nature could stabilize hydrophobic interactions.

Recommendations :

- Synthesis and direct testing of N-(3-Aminobenzyl)-N'-cyclopropylthiourea to validate hypotheses.

- Exploration of cyclopropyl’s role in enzyme kinetics via molecular docking studies.

Biological Activity

N-(3-Aminobenzyl)-N'-cyclopropylthiourea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of N-(3-Aminobenzyl)-N'-cyclopropylthiourea typically involves the reaction of cyclopropyl isothiocyanate with 3-aminobenzylamine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiourea have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In particular, compounds with cyclopropyl moieties have shown promising results against human tumor cell lines such as HeLa and PC-3, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-Aminobenzyl)-N'-cyclopropylthiourea | HeLa | 78.72 |

| Bis(spiro-2,4-dihydro-3H-pyrazol-3-one) | PC-3 | 49.79 |

| Other Thiourea Derivatives | RKO | 60.70 |

The anticancer activity of N-(3-Aminobenzyl)-N'-cyclopropylthiourea may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : This compound may interfere with cell cycle progression by inhibiting specific kinases involved in cell division.

- Induction of Apoptosis : Evidence suggests that thiourea derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies have reported that similar compounds possess antioxidant properties, which can help mitigate oxidative stress in cells .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of N-(3-Aminobenzyl)-N'-cyclopropylthiourea in vitro against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 15 to 150 µM, particularly in HeLa and PC-3 cells .

- Mechanistic Insights : Research focusing on the molecular interactions between this compound and cellular targets revealed that it binds effectively to active sites on key proteins involved in cancer progression. Docking studies indicated favorable interactions with proteins such as NF-κB, which is crucial for regulating apoptosis and proliferation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminobenzyl)-N'-cyclopropylthiourea, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic addition of cyclopropyl isothiocyanate to 3-aminobenzylamine under basic conditions (e.g., triethylamine in anhydrous 1,4-dioxane). Reaction parameters such as temperature (room temperature to 60°C), stoichiometric ratios, and solvent choice significantly impact yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or silica-gel chromatography ensures high purity. Monitoring reaction progress via TLC or HPLC is advised .

Q. How can researchers characterize the structural integrity of N-(3-Aminobenzyl)-N'-cyclopropylthiourea using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the benzylamine (δ 4.2–4.5 ppm for –CH₂–NH–) and thiourea (δ 9.5–10.5 ppm for –NH–C=S) moieties.

- IR : Identify the thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction can resolve bond angles and conformations, as demonstrated for analogous N,N′-disubstituted thioureas .

Q. What are the standard protocols for evaluating the solubility and stability of N-(3-Aminobenzyl)-N'-cyclopropylthiourea in biological buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol, followed by UV-Vis spectroscopy or HPLC quantification.

- Stability : Incubate the compound in buffer at 37°C and analyze degradation products over 24–72 hours using LC-MS. Adjust buffer composition (e.g., add antioxidants) to mitigate oxidative degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl or cyclopropyl groups) influence the compound’s bioactivity and physicochemical properties?

- Methodological Answer :

- Synthetic Modifications : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on the benzyl ring via reductive amination or Ullmann coupling. Replace cyclopropyl with bulkier substituents (e.g., cyclobutyl) to alter steric effects.

- Structure-Activity Relationship (SAR) : Test analogs in enzyme inhibition assays (e.g., iNOS). Lipophilicity (logP) and hydrogen-bonding capacity (calculated via ChemAxon or Schrödinger software) correlate with membrane permeability and target binding .

Q. What experimental strategies resolve discrepancies in reported IC₅₀ values for thiourea derivatives across studies?

- Methodological Answer :

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human iNOS) and substrate concentrations (e.g., 10 μM L-arginine). Include positive controls (e.g., 1400W for iNOS).

- Pre-Incubation Protocols : Pre-incubate the compound with the enzyme for 30 minutes before adding substrate to distinguish time-dependent inhibition from reversible binding. Radiolabeled substrate assays (e.g., L-[¹⁴C]-arginine conversion to citrulline) improve sensitivity .

Q. How can researchers design kinetic studies to differentiate between competitive and non-competitive inhibition mechanisms for this compound?

- Methodological Answer :

- Lineweaver-Burk Plots : Vary substrate concentrations (0.1–10× Km) with fixed inhibitor concentrations. Parallel lines suggest non-competitive inhibition; intersecting lines indicate competitive binding.

- Dialysis Experiments : Dialyze the enzyme-inhibitor mixture to assess reversibility. Persistent inhibition post-dialysis implies covalent modification .

Q. What computational methods are effective in predicting the binding mode of N-(3-Aminobenzyl)-N'-cyclopropylthiourea to enzyme targets like iNOS?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the iNOS heme domain. Focus on hydrogen bonds between the thiourea –NH groups and Glu377/Asp376 residues.

- MD Simulations : Run 100 ns simulations (AMBER or GROMACS) to evaluate binding stability and conformational changes in the enzyme active site .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictory results in enzyme activation vs. inhibition observed with thiourea derivatives?

- Methodological Answer :

- Dose-Response Curves : Test a broad concentration range (nM–mM) to identify biphasic effects (activation at low concentrations, inhibition at higher doses).

- Mechanistic Probes : Use site-directed mutagenesis (e.g., iNOS mutants lacking heme-coordinating residues) to determine if effects are enzyme-specific or artifact-driven .

Q. What statistical approaches validate the reproducibility of biological activity data for this compound?

- Methodological Answer :

- Inter-Lab Validation : Collaborate with independent labs to replicate key findings under identical protocols.

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan or R) to calculate pooled effect sizes and heterogeneity indices (I²) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Solubility (PBS) | Shake-flask/HPLC | 2.3 ± 0.5 mg/mL | |

| logP | HPLC-derived | 1.8 | |

| iNOS IC₅₀ | Radiolabeled assay | 15.2 ± 2.1 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.